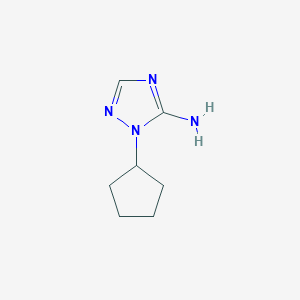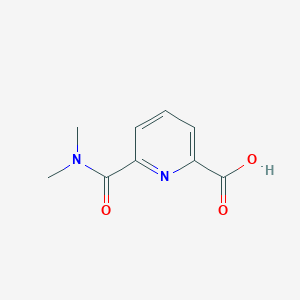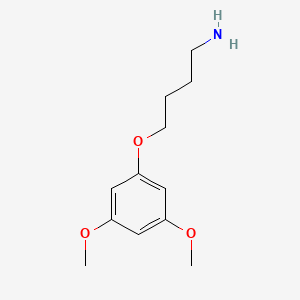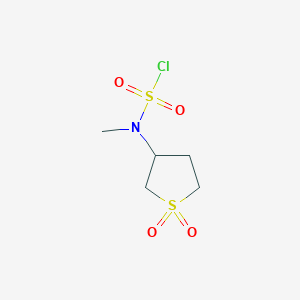![molecular formula C9H6Cl2F3NO B6615282 N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide CAS No. 572881-38-0](/img/structure/B6615282.png)
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide
Descripción general
Descripción
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide (NCTC) is a chloroacetamide derivative that has been used in scientific research for various applications. It is a compound with a wide range of biochemical and physiological effects, and has been studied for its potential in laboratory experiments.
Aplicaciones Científicas De Investigación
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide has been studied for its potential applications in scientific research. It has been used as a model compound to study the structure-activity relationship of chloroacetamides, as well as their interactions with enzymes and other proteins. It has also been used to investigate the effects of different solvents and pH on the activity of enzymes, and to study the effects of different substituents on the activity of enzymes.
Mecanismo De Acción
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide is known to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition causes an increase in the levels of acetylcholine in the body, resulting in an increase in the activity of the parasympathetic nervous system. This increased activity leads to a decrease in heart rate, blood pressure, and respiratory rate.
Biochemical and Physiological Effects
This compound has been studied for its effects on the body’s biochemical and physiological processes. It has been found to inhibit the enzyme acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the body. This increased level of acetylcholine has been found to have a number of effects, including an increase in the activity of the parasympathetic nervous system, a decrease in heart rate, and a decrease in blood pressure. This compound has also been found to have anticonvulsant and antinociceptive effects, as well as an inhibitory effect on the enzyme adenosine deaminase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments, including studies of the structure-activity relationship of chloroacetamides and the effects of different solvents and pH on the activity of enzymes. However, this compound is also limited in its use in laboratory experiments, as it has a low solubility in water and is not stable in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide. It could be used to study the effects of different substituents on the activity of enzymes, as well as the effects of different solvents and pH on the activity of enzymes. Additionally, this compound could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, this compound could be used to develop new methods for the synthesis of other chloroacetamides.
Métodos De Síntesis
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide can be synthesized in a laboratory setting with a few simple steps. The first step is to react 2-chloro-4-(trifluoromethyl)phenyl acetic acid with thionyl chloride. This will produce 2-chloro-4-(trifluoromethyl)phenyl acyl chloride. The acyl chloride is then reacted with alpha-chloroacetamide to form this compound. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C.
Propiedades
IUPAC Name |
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZQNSBLIISUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199534 | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
572881-38-0 | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572881-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)





![1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6615287.png)
